2-(Azetidin-3-yloxy)pyridine hydrochloride
CAS No.:
Cat. No.: VC13795471
Molecular Formula: C8H11ClN2O
Molecular Weight: 186.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H11ClN2O |
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Molecular Weight | 186.64 g/mol |
IUPAC Name | 2-(azetidin-3-yloxy)pyridine;hydrochloride |
Standard InChI | InChI=1S/C8H10N2O.ClH/c1-2-4-10-8(3-1)11-7-5-9-6-7;/h1-4,7,9H,5-6H2;1H |
Standard InChI Key | GUERLMCLXXFYRO-UHFFFAOYSA-N |
SMILES | C1C(CN1)OC2=CC=CC=N2.Cl |
Canonical SMILES | C1C(CN1)OC2=CC=CC=N2.Cl |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature and Synonyms
The compound is systematically named 2-(azetidin-3-yloxy)pyridine hydrochloride, reflecting its core structure: a pyridine ring substituted at the 2-position by an azetidin-3-yloxy group. Common synonyms include 2-(3-azetidinyloxy)pyridine hydrochloride and pyridin-2-yl azetidin-3-yl ether hydrochloride. Notably, the dihydrochloride salt form (CAS 1353631-65-8) is more frequently documented in chemical databases , suggesting that the hydrochloride designation may refer to a monoprotonated variant or represent a nomenclature inconsistency.
CAS Registry and Molecular Formula
The dihydrochloride form is registered under CAS 1353631-65-8 , with a molecular formula of and a molecular weight of 223.10 g/mol . The exact mass is 222.03300 Da, and the compound exhibits a calculated partition coefficient (LogP) of 2.365, indicating moderate lipophilicity .
Structural Characteristics and Molecular Properties
Core Structural Features
The molecule consists of a pyridine ring connected to a three-membered azetidine ring via an oxygen atom at the azetidine’s 3-position. Protonation of the azetidine nitrogen by hydrochloric acid forms the hydrochloride salt, enhancing water solubility. X-ray crystallography data are unavailable, but computational models predict a planar pyridine ring and a puckered azetidine moiety, with the ether linker adopting a gauche conformation .
Physicochemical Properties
Key properties include:
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Polar Surface Area (PSA): 34.15 Ų, suggesting moderate permeability .
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Solubility: High aqueous solubility due to the hydrochloride salt form, though exact values are unreported.
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Stability: Likely susceptible to hydrolysis under strongly acidic or basic conditions due to the ether linkage.
Pharmacological Research and Inhibitory Activity
Structure-Activity Relationship (SAR) Insights
Modifications to the azetidine-oxypyridine scaffold significantly impact potency:
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Ether Linker: Removal or substitution of the oxygen atom (e.g., methylene replacement) abolishes activity .
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Salt Form: Dihydrochloride salts improve solubility and bioavailability compared to free bases .
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Substituent Effects: Electron-donating groups on the pyridine ring enhance inhibitory effects, while bulky lipophilic groups at the azetidine nitrogen optimize binding .
Comparative Analysis with Structural Analogs
Brominated Derivatives
The 5-bromo analog (CAS 1186234-53-6) features a bromine atom at the pyridine’s 5-position, increasing molecular weight to 265.53 g/mol . This substitution enhances halogen bonding potential but reduces solubility, underscoring the trade-off between affinity and physicochemical properties .
Azabicyclo[3.2.1]octane Hybrids
Replacing the azetidine ring with an azabicyclo[3.2.1]octane system (as in ARN19689) boosts NAAA inhibition by 25-fold compared to simpler azetidine derivatives . The bridged structure likely improves conformational rigidity and target complementarity.
Industrial and Research Applications
Synthetic Intermediate
The compound serves as a precursor for advanced inhibitors in medicinal chemistry campaigns. For instance, coupling with sulfonamide groups yields candidates with nanomolar NAAA activity .
Drug Discovery Considerations
Key parameters for further development include:
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